Ethyl 3-bromo-2-formylbenzoate
Description
Ethyl 3-bromo-2-formylbenzoate (C10H9BrO3) is a brominated aromatic ester featuring a formyl (-CHO) substituent at the 2-position and a bromine atom at the 3-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive formyl group enables participation in condensation reactions (e.g., forming Schiff bases), while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
ethyl 3-bromo-2-formylbenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3 |
InChI Key |
OUGRRZCXSQYTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-formylbenzoate when using sodium methoxide.
Reduction: Ethyl 3-bromo-2-hydroxybenzoate is formed when the formyl group is reduced.
Oxidation: Ethyl 3-bromo-2-carboxybenzoate is formed when the formyl group is oxidized.
Scientific Research Applications
Ethyl 3-bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-formylbenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the formyl group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs of Ethyl 3-bromo-2-formylbenzoate and their distinguishing features:
Physical and Chemical Properties
- Molecular Weight: this compound (MW: 257.09 g/mol) is lighter than its cyano-substituted analog (MW: 298.1 g/mol) due to the absence of the heavier cyano group .
- Reactivity : The formyl group in the target compound increases electrophilicity compared to methyl-substituted analogs (e.g., Ethyl 2-bromo-6-methylbenzoate), making it more reactive in nucleophilic additions .
- Stability: The formyl group may render the compound more susceptible to oxidation than cyano- or methyl-substituted derivatives, necessitating storage under inert conditions .
Research Findings and Industrial Relevance
- Commercial Availability: Ethyl 3-bromo-5-cyano-2-formylbenzoate is marketed by Global Chemical Supplier under ISO-certified processes, indicating industrial scalability for brominated benzoate derivatives .
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